2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS No. 1359829-52-9), a sophisticated chemical intermediate of significant interest to the pharmaceutical industry. We will delve into its core chemical and physical properties, spectroscopic profile, and primary synthetic routes. The narrative emphasizes the molecule's notable reactivity, conferred by its α-bromo ketone functional group, and explores its critical application as a key building block and potential impurity in the synthesis of the antiplatelet agent, Prasugrel. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical landscape.
Introduction: A Molecule of Strategic Importance
This compound is an organic compound featuring a unique combination of structural motifs: a reactive α-bromoketone, a strained cyclopropyl ring, and an electronically modified 4-fluorophenyl group.[1] While a valuable reagent in its own right, its primary significance stems from its role as a key intermediate in the manufacturing of Prasugrel, a potent antiplatelet medication used to prevent thrombotic events.[2][3]
The inclusion of the cyclopropyl fragment is a deliberate choice in modern medicinal chemistry. This small, strained ring system is known to confer a range of beneficial properties to drug candidates, including enhanced metabolic stability, increased potency, and improved membrane permeability.[4] The fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and interactions with biological targets.[1] Consequently, understanding the precise chemical behavior of this intermediate is paramount for optimizing the synthesis of Prasugrel and controlling the purity of the final active pharmaceutical ingredient (API), where it may be present as a critical impurity.[5][6][7]
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic characteristics is foundational for its application in synthesis and analysis.
Physicochemical Data
The core quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1359829-52-9 | [6][8][9] |
| Molecular Formula | C₁₁H₁₀BrFO | [1][8][9] |
| Molecular Weight | 257.10 g/mol | [1][3][8] |
| Appearance | Pale Yellow to Brown Liquid | [1][3] |
Spectroscopic Characterization
While dedicated, published experimental spectra for this specific compound are not widely available, its structure can be confidently predicted using established spectroscopic principles and data from its direct precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling feature would be a single proton signal for the α-carbon (the carbon bearing the bromine), appearing as a doublet due to coupling with the methine proton of the cyclopropyl group. This signal would be significantly downfield-shifted compared to the two-proton signal of its non-brominated precursor due to the deshielding effect of the bromine atom. Other signals would include the multiplets for the cyclopropyl protons and the aromatic protons of the 4-fluorophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would clearly show 11 distinct carbon signals. The carbonyl carbon would appear significantly downfield (~190-200 ppm). The α-carbon bonded to the bromine would be observed in the aliphatic region but shifted downfield relative to a standard CH group. The carbons of the 4-fluorophenyl ring would show characteristic splitting patterns due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum is expected to exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), two peaks of nearly equal intensity will be observed at m/z 256 and 258, corresponding to [C₁₁H₁₀⁷⁹BrFO]⁺ and [C₁₁H₁₀⁸¹BrFO]⁺, respectively. This isotopic signature is a definitive indicator of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and cyclopropyl groups, a C-F stretching band, and a C-Br stretching vibration in the fingerprint region.
Synthesis and Chemical Reactivity
The utility of this compound is intrinsically linked to its synthesis and subsequent reactivity.
Primary Synthetic Pathway
The most direct and common synthesis involves the α-bromination of its ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[3] This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, transforming it into a potent electrophilic center.
Caption: General synthesis of the target compound via α-bromination.
Experimental Protocol: α-Bromination
The following is a representative, self-validating protocol for the synthesis.
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
1-Cyclopropyl-2-(4-fluorophenyl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.02 eq, catalytic)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone in the chosen solvent.
-
Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and saturated Na₂S₂O₃ solution (to quench any remaining bromine).
-
Perform a final wash with brine.
-
-
Purification & Validation:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a pale yellow oil, can be purified by column chromatography on silica gel.
-
Validate the final product's identity and purity using the spectroscopic methods outlined in Section 2.2.
-
Core Chemical Reactivity
The chemical behavior is dominated by the α-bromo ketone moiety. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic. This makes the molecule an excellent substrate for nucleophilic substitution (Sₙ2) reactions .[1] This reactivity is the cornerstone of its use in constructing the thienopyridine core of Prasugrel.
Application in Drug Development: The Prasugrel Case Study
The primary industrial application of this compound is as a critical building block for Prasugrel.
Caption: Key synthetic step utilizing the bromo-intermediate for Prasugrel.
In the synthesis of Prasugrel, a nucleophilic sulfur-containing thienopyridine derivative attacks the electrophilic α-carbon of this compound. This Sₙ2 reaction displaces the bromide ion and forms a new carbon-sulfur bond, effectively coupling the two key fragments of the final drug molecule. The high reactivity and purity of the bromo-intermediate are essential for achieving a high yield and quality in this critical step.[3]
Safety, Handling, and Storage
Given its nature as a reactive α-bromo ketone, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for the 4-fluoro isomer is not universally available, data from the closely related 2-fluoro isomer (CAS 204205-33-4) and other α-haloacetophenones indicate that it should be treated as a hazardous substance that causes skin and eye irritation or potential burns.[11][12][13]
Handling Protocol
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[12]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors. Take precautionary measures against static discharge.[14]
-
First Aid:
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[12][14]
Conclusion
This compound is more than a simple organic halide; it is a highly functionalized and strategically important intermediate. Its value is derived from a synthetically advantageous combination of a reactive electrophilic center and structural motifs known to impart favorable pharmacological properties. Its central role in the production of Prasugrel underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any scientist or researcher working with this versatile chemical building block.
References
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Apicule. (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No: 204205-33-4) API Intermediate Manufacturers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Synthesis and Applications of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
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Angene. (n.d.). Ethanone, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)- (CAS# 204205-33-4). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
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Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark. Retrieved from [Link]
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2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone CAS number 1359829-52-9
An In-Depth Technical Guide to 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS: 1359829-52-9)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a sophisticated chemical intermediate pivotal to modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into its synthesis, underlying chemical principles, reactivity, applications, and essential handling protocols, grounding all claims in verifiable scientific literature.
Introduction and Strategic Importance
This compound is an α-halocarbonyl compound distinguished by its unique molecular architecture, which incorporates a cyclopropyl ring, a 4-fluorophenyl group, and a reactive bromine atom at the alpha (α) position to the ketone.[1][2] This specific combination of functional groups makes it a highly valuable and reactive building block in organic synthesis.
Its primary significance lies in its role as a critical intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombotic events in patients with cardiovascular conditions.[1][3][4] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield and quality of the final Active Pharmaceutical Ingredient (API).[3] Beyond this principal application, its unique structure offers broad utility in the synthesis of other complex molecules and novel chemical entities.[2][3]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1359829-52-9 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₀BrFO | [1][3][4][5][6][7][10] |
| Molecular Weight | 257.10 g/mol | [3][4][5][6][7] |
| IUPAC Name | This compound | [10] |
| Appearance | Colorless to light yellow liquid or white solid | [3][5][11] |
| Boiling Point | 262-263 °C | [5] |
| Density | 1.403 g/cm³ | [5] |
Spectroscopic Validation: The identity and purity of this compound are unequivocally confirmed through modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural arrangement, particularly the positions of the substituents on the phenyl ring, through analysis of chemical shifts and coupling constants.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular formula (C₁₁H₁₀BrFO) and observe the characteristic isotopic pattern of bromine-containing compounds.[1] Commercial suppliers may provide batch-specific data, including HPLC and LC-MS, upon request.[8]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a prime example of α-halogenation, a cornerstone reaction in organic chemistry. The most common pathway involves the selective bromination of the ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[3]
Synthesis Workflow
The overall process can be visualized as a two-stage approach: synthesis of the ketone precursor followed by the critical α-bromination step.
Caption: General synthesis pathway for the target compound.
Mechanism: Acid-Catalyzed α-Bromination
The key to selective α-bromination under acidic conditions is the formation of an enol intermediate. The acid catalyst plays a crucial role in accelerating the keto-enol tautomerism, which is otherwise slow.[12][13]
The Causality of the Mechanism:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[12][14]
-
Enol Formation (Rate-Determining Step): A weak base (often the solvent or conjugate base of the acid) removes an α-hydrogen, leading to the formation of a nucleophilic enol. Kinetic studies confirm that this enolization is the rate-determining step of the reaction.[15]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking an electrophilic bromine source (such as Br₂ or N-Bromosuccinimide, NBS).[12][13]
-
Deprotonation: The resulting protonated α-bromo ketone is then deprotonated to yield the final, neutral product.[12]
Caption: Acid-catalyzed mechanism for α-bromination of a ketone.
Experimental Protocol: Representative Synthesis
This protocol is a representative synthesis adapted from established methodologies for α-bromination.[3][15][16]
Materials:
-
1-cyclopropyl-2-(4-fluorophenyl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Acetic Acid (Solvent)
-
A catalytic amount of p-Toluenesulfonic acid (p-TsOH) or HBr[12]
Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the ketone precursor and acetic acid.
-
Initiation: Add the catalytic amount of acid (p-TsOH). Stir the mixture at room temperature to ensure complete dissolution.
-
Bromination: Add NBS portion-wise to the solution. The portion-wise addition helps to control the reaction exotherm and prevent the formation of dibrominated byproducts.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize the acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield the high-purity this compound.
Chemical Reactivity and Synthetic Applications
Core Reactivity
The reactivity of α-halo ketones is dominated by two key features:
-
Electrophilic α-Carbon: The strong electron-withdrawing inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-bromine bond. This makes the α-carbon highly electrophilic and susceptible to Sɴ2 reactions with a variety of nucleophiles.[17] It is crucial to use less basic nucleophiles, as strongly basic ones can lead to enolate formation and side reactions.[18]
-
Acidic α'-Hydrogen: The hydrogen atoms on the other side of the carbonyl group (on the cyclopropyl ring in this case) are acidic and can be removed by a base, which can be exploited in reactions like the Favorskii rearrangement.[19]
Applications in Synthesis
-
Prasugrel Synthesis (Primary Application): This compound is the definitive intermediate for synthesizing the thienopyridine ring system of Prasugrel. Its high reactivity ensures efficient cyclization and formation of the core structure.[1][3]
-
Heterocyclic Chemistry: As a bifunctional molecule, it is a valuable precursor for constructing various heterocyclic systems, such as in the Hantzsch thiazole synthesis.[1]
-
Medicinal Chemistry Building Block: The combination of the cyclopropyl group (a common motif in medicinal chemistry for improving metabolic stability and potency) and the fluorophenyl ring makes it an attractive scaffold for developing new pharmaceutical candidates.[2][20]
-
Analytical Standard: It serves as a certified pharmaceutical reference standard, specifically known as "Prasugrel Impurity 8," for use in analytical method development, validation, and quality control of the final drug product.[2][4][6]
Safety, Handling, and Storage
As with all α-halocarbonyl compounds, this compound must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[21]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[21]
-
Health Hazards: The compound is expected to be an irritant. Safety data sheets indicate it may cause skin and eye irritation.[1] Avoid direct contact with eyes, skin, and clothing.[21]
-
Synthesis Reagent Hazards: The reagents used in its synthesis, particularly elemental bromine (Br₂) and hydrobromic acid (HBr), are highly toxic and corrosive and require stringent safety measures during handling.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[21]
References
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- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Synthesis and Applications of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.
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A Technical Guide to the Synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone: Starting Materials and Strategic Pathways
Abstract
This in-depth technical guide provides a comprehensive analysis of the synthetic pathways for producing 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiplatelet agent Prasugrel.[1] This document is tailored for researchers, chemists, and process development professionals. It moves beyond simple procedural listings to explore the causality behind strategic choices in starting materials and reaction conditions. We will dissect the two primary synthetic routes to the core ketone intermediate, 1-cyclopropyl-2-(4-fluorophenyl)ethanone, and then detail the critical subsequent α-bromination step. The guide emphasizes mechanistic understanding, process optimization, and industrial scalability, supported by detailed experimental protocols, comparative data tables, and process-flow visualizations.
Introduction to the Target Molecule
This compound is a functionalized ketone characterized by a cyclopropyl group, a fluorinated phenyl ring, and a reactive α-bromo substituent. Its chemical structure presents a unique combination of steric and electronic properties that make it a valuable synthon.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1359829-52-9[1][2][3] |
| Molecular Formula | C₁₁H₁₀BrFO[1][2][3] |
| Molecular Weight | 257.10 g/mol [1][2] |
The primary synthetic challenge lies in the efficient and selective introduction of the bromine atom at the α-position to the phenyl ring. This requires careful preparation of the ketone precursor and precise control over the bromination conditions to maximize yield and minimize side-product formation.[4]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach reveals that the most direct pathway to the target molecule is through the α-bromination of the ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone . This key intermediate, in turn, can be constructed via two principal strategies, each beginning from different fundamental starting materials. This analysis forms the core structure of our guide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone
The quality and availability of this ketone are paramount to the success of the entire synthesis. The choice between the following pathways often depends on factors like scale, available equipment, and cost of raw materials.
Pathway A: Grignard Reaction with a Nitrile
This classic organometallic approach builds the ketone by forming a carbon-carbon bond between the cyclopropyl moiety and the fluorinated benzyl group. The synthesis proceeds in two conceptual steps: formation of the Grignard reagent and its subsequent reaction with cyclopropyl cyanide.
Causality and Expertise: The Grignard reagent, 4-fluorobenzyl magnesium bromide, is a potent nucleophile. It attacks the electrophilic carbon of the nitrile group in cyclopropyl cyanide. The resulting imine salt is not isolated but is hydrolyzed during aqueous work-up to yield the desired ketone. The primary challenge in this method is the stringent requirement for anhydrous (water-free) conditions, as any moisture will quench the highly reactive Grignard reagent, reducing the yield.
Experimental Protocol (Pathway A):
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
Ketone Formation: Cool the freshly prepared Grignard solution to 0°C. Add a solution of cyclopropyl cyanide in anhydrous diethyl ether dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it over an ice-cold aqueous solution of a weak acid (e.g., ammonium chloride).
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield 1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Pathway B: Acylation of a Phenylacetate Derivative
This route, often favored for its milder conditions and scalability, involves the acylation of a (4-fluorophenyl)acetate ester with cyclopropane carbonyl chloride.[5]
Causality and Expertise: This method functions as a variation of a Claisen condensation. In the presence of a base (e.g., sodium carbonate, potassium carbonate), the α-proton of the phenylacetate ester is removed, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of cyclopropane carbonyl chloride. The resulting β-keto ester intermediate is then subjected to hydrolysis and decarboxylation in a single step (saponification followed by acidification and heating) to afford the final ketone. This pathway avoids the use of highly reactive and moisture-sensitive organometallics, making it more robust for industrial production.[5]
Experimental Protocol (Pathway B): [5]
-
Acylation: To a solution of methyl 2-(4-fluorophenyl)acetate and a base (e.g., sodium carbonate) in a suitable solvent (e.g., acetonitrile), add cyclopropane carbonyl chloride dropwise at room temperature.
-
After the addition, heat the mixture (e.g., to 50-80°C) and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture. Filter off the inorganic salts. To the filtrate, add an aqueous acid solution (e.g., hydrochloric acid) and heat to reflux for 2-3 hours.
-
Work-up and Purification: After cooling, extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography to yield pure 1-cyclopropyl-2-(4-fluorophenyl)ethanone.
α-Bromination of the Ketone Intermediate
This is the final and most critical transformation. The goal is to selectively introduce a single bromine atom at the benzylic position, which is activated by both the adjacent phenyl ring and the carbonyl group.
Mechanism Insight: The reaction proceeds via an enol or enolate intermediate. In acidic conditions (e.g., using Br₂ in acetic acid), the ketone tautomerizes to its enol form, which then attacks molecular bromine. Under radical conditions (e.g., using NBS with an initiator), a radical is formed at the α-carbon, which then reacts with the bromine source. The choice of brominating agent and conditions is critical to control selectivity and prevent over-bromination.
Caption: Synthetic workflow from starting materials to final product.
Protocol: Direct Bromination with Br₂
This is a common and effective method when performed with precise temperature control.[4]
Causality and Expertise: Using elemental bromine requires careful handling due to its toxicity and corrosivity. The reaction is conducted at low temperatures (0–5°C) to slow the reaction rate, which helps prevent the formation of di-brominated and other side products.[4] Acetic acid often serves as both the solvent and a catalyst for enolization. Dichloromethane is an alternative inert solvent.[4]
Experimental Protocol:
-
Dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone in glacial acetic acid or dichloromethane in a flask protected from light.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add a solution of molecular bromine (Br₂) in the same solvent dropwise, maintaining the internal temperature below 5°C.
-
Stir the reaction at this temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.
Protocol: Radical-Initiated Bromination with NBS
This method uses N-Bromosuccinimide (NBS) as the bromine source, which is a crystalline solid that is safer and easier to handle than liquid bromine.[5]
Causality and Expertise: NBS provides a low, constant concentration of Br₂ in the reaction mixture through its reaction with trace amounts of HBr. The reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or by light.[6] This method is highly selective for the activated benzylic position and is often performed at or slightly above room temperature.
Experimental Protocol: [5]
-
Dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone in a suitable solvent such as cyclohexane or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Stir the mixture at 25°C for several hours.[5] The reaction can be gently heated if needed, and progress should be monitored.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography to obtain the final product.
Comparative Summary and Industrial Outlook
The choice of synthetic route depends heavily on the desired scale of production, safety protocols, and economic factors.
| Parameter | Pathway A (Grignard) | Pathway B (Acylation) | Bromination (Br₂) | Bromination (NBS) |
| Starting Materials | 4-Fluorobenzyl bromide, Cyclopropyl cyanide | (4-Fluorophenyl)acetate, Cyclopropane carbonyl chloride | Ketone, Bromine | Ketone, N-Bromosuccinimide |
| Key Conditions | Anhydrous, Inert atmosphere | Mild base, Heat | Low Temp (0–5°C) | Radical initiator, 25°C |
| Advantages | High atom economy | Milder, avoids organometallics, scalable[5] | Inexpensive reagent | Safer handling, high selectivity[5] |
| Disadvantages | Moisture sensitive, harsh reagents | Multi-step (acylation/hydrolysis) | Hazardous (toxic Br₂), requires precise temp. control | Higher reagent cost |
| Industrial Use | Less common for large scale | Preferred for industrial production[5] | Common, often in flow reactors[4] | Common, especially for high-purity applications |
For industrial-scale manufacturing, Pathway B for the ketone synthesis followed by a carefully controlled bromination is often the most viable approach. The use of continuous flow systems for the bromination step is increasingly common, as it allows for superior temperature control, rapid mixing, and enhanced safety, leading to higher yields and purity on a large scale.[4]
References
- Benchchem. (n.d.). This compound. Benchchem.
- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
- BLDpharm. (n.d.). 1359829-52-9 | this compound. BLDpharm.
- Sriramchem. (n.d.). This compound. SRIRAMCHEM.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Google Patents. (n.d.). Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. 1359829-52-9|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 1359829-52-9 | Benchchem [benchchem.com]
- 5. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 6. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
Physical properties of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (melting point, boiling point)
A Senior Application Scientist's Framework for Determining and Interpreting Key Physical Properties
Authored by: Dr. Gemini
Abstract
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a halogenated ketone with structural motifs of interest in medicinal chemistry and synthetic intermediate design. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further synthetic protocols. This guide addresses the current information gap regarding the empirical physical constants of this compound. It provides a comprehensive framework for researchers, outlining a logical workflow from computational prediction to experimental verification. We will delve into the structural factors influencing these properties and provide standardized protocols for their accurate determination in a laboratory setting. This document serves as a practical guide for chemists and drug development professionals encountering novel or uncharacterized compounds.
Introduction: The Challenge of Uncharacterized Compounds
In the landscape of chemical research and drug discovery, it is common to synthesize or procure novel compounds for which comprehensive physical data is not yet publicly available. As of the latest literature review, specific, experimentally determined melting and boiling points for this compound have not been reported in standard chemical databases.
This absence of data necessitates a systematic approach, beginning with theoretical estimation and culminating in empirical measurement. Such a process is critical for ensuring the purity of the material, designing appropriate reaction conditions (e.g., distillation for purification), and complying with safety and handling standards. This guide provides the necessary theoretical background and practical, step-by-step protocols to confidently characterize this and similar molecules.
Structural Analysis and Predicted Physicochemical Influence
The physical properties of a molecule are a direct manifestation of its structure and the resulting intermolecular forces. An analysis of this compound reveals several key features that will dictate its melting and boiling behavior:
-
Molecular Weight: The compound has a calculated molecular weight of approximately 271.11 g/mol . This moderate weight suggests that it will likely be a solid or a high-boiling liquid at room temperature.
-
Polarity and Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) and a carbon-bromine (C-Br) bond, along with the electronegative fluorine atom on the phenyl ring, creates significant bond dipoles. These contribute to a net molecular dipole moment, leading to dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules of similar size. These forces will increase the energy required to melt the solid or boil the liquid.
-
Aromatic System (π-π Stacking): The 4-fluorophenyl group allows for potential π-π stacking interactions between molecules in the solid state. This orderly arrangement can contribute to a more stable crystal lattice, which would translate to a higher melting point.
-
Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can further stabilize the crystal lattice, potentially elevating the melting point.
-
Lack of Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H). The absence of this strong intermolecular force means its boiling point will likely be lower than that of a comparable molecule that can form hydrogen bonds.
Workflow for Physicochemical Characterization
When faced with an uncharacterized compound, a researcher should follow a logical workflow to determine its properties. This ensures that experimental efforts are informed by theoretical understanding and that the resulting data is reliable.
Caption: Workflow for characterizing an unknown compound.
Quantitative Data Summary
Given the absence of published experimental data, this table provides a placeholder for predicted and experimentally determined values. Computational predictions, often derived from Quantitative Structure-Property Relationship (QSPR) models, offer a valuable starting point for experimental design.
| Property | Predicted Value | Experimental Value | Method of Determination |
| Melting Point | Not available | To be determined | Capillary Melting Point Apparatus |
| Boiling Point | Not available | To be determined | Vacuum Distillation / Micro-Boiling Point |
Note: Without access to specialized predictive software, reliable predicted values cannot be generated. Researchers should use institutional software (e.g., ACD/Labs Percepta, ChemDraw) to generate initial estimates.
Experimental Protocols for Determination
The following protocols describe standard, reliable methods for determining the melting and boiling points of a novel compound like this compound.
Protocol: Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range (typically <1°C). Impurities depress and broaden the melting range. This protocol uses a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline. If necessary, recrystallize a small amount from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) and dry under vacuum.
-
Finely crush the crystalline sample into a powder using a spatula or mortar and pestle.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Place the loaded capillary into the sample holder of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly find an approximate melting range.
-
-
Measurement:
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (T1).
-
Continue heating and note the temperature at which the last crystal melts (T2). This initial range is approximate.
-
-
Refined Measurement:
-
Allow the apparatus to cool.
-
Prepare a new capillary with a fresh sample.
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate T1.
-
Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.
-
Carefully record the temperatures for the onset of melting (T1) and complete liquefaction (T2). The melting point is reported as this range (T1-T2).
-
Protocol: Boiling Point Determination (Micro-Scale)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the likely high boiling point and to prevent decomposition, determination under reduced pressure is recommended. This micro-method is suitable for small sample quantities.
Methodology:
-
Apparatus Setup (Thiele Tube Method):
-
Attach a small test tube (e.g., 10x75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Invert a small capillary tube (sealed at one end) and place it, open end down, into the sample in the test tube.
-
Place the entire assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
-
Heating and Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the air inside expands.
-
Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the sample's vapor has displaced all the air.
-
Remove the heat source. The liquid will begin to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the external pressure equals the vapor pressure of the liquid.
-
-
Correction for Pressure (if not at 1 atm):
-
If the determination is not performed at standard pressure (760 mmHg), the observed boiling point must be corrected. Nomographs or the Clausius-Clapeyron equation can be used for this purpose, though a vacuum distillation setup provides a more direct reading at a set pressure.
-
Conclusion and Best Practices
Characterizing the fundamental physical properties of a novel compound like this compound is a foundational step in its scientific journey. While public data may be sparse, a combination of structural analysis, computational estimation, and rigorous experimental determination provides the necessary information for its effective use. The protocols and workflow detailed in this guide represent a standard, self-validating approach to ensure data integrity. It is imperative that researchers document these experimentally determined values and contribute them to internal or public databases to enrich the collective knowledge of the scientific community.
References
(Note: As specific literature on this exact compound is unavailable, references are provided for the standard methodologies and principles discussed.)
-
Standard Experimental Techniques
- Title: "The Organic Chem Lab Survival Manual: A Student's Guide to Techniques"
- Source: Zubrick, J. W. (2016). John Wiley & Sons.
-
URL: [Link]
-
Physical Property Prediction Software
- Title: "ACD/Percepta Pl
- Source: Advanced Chemistry Development, Inc. (ACD/Labs)
-
URL: [Link]
-
Intermolecular Forces and Physical Properties
- Title: "Organic Chemistry"
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press.
-
URL: [Link]
Solubility of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone in organic solvents
Technical Whitepaper: Solubility Profile and Solvent Selection Strategies for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of This compound . While frequently encountered as a structural analog to the Prasugrel intermediate (which contains a 2-fluorophenyl group), the 4-fluorophenyl isomer presents unique crystallographic and solubility challenges.
This molecule is an
Physicochemical Profile & Structural Analysis
To predict solubility behavior without exhaustive empirical testing, we must analyze the molecular architecture.
| Feature | Structural Impact | Solubility Implication |
| Cyclopropyl Group | Adds lipophilicity; steric bulk prevents tight lattice packing. | Increases solubility in non-polar solvents (Hexanes, Toluene) compared to linear alkyl analogs. |
| Highly polarizable; electron-withdrawing. | Enhances solubility in halogenated solvents (DCM, CHCl | |
| 4-Fluorophenyl | Para-substitution promotes symmetry. | Para isomers typically have higher melting points and lower solubility than ortho isomers due to better crystal packing. |
| LogP (Predicted) | ~3.0 - 3.5 | Highly lipophilic; practically insoluble in water. |
Critical Insight: The compound exists as a low-melting solid or viscous oil depending on purity.[1][2][3] Impurities (such as the des-bromo ketone) significantly depress the melting point, making "oiling out" a common failure mode during recrystallization.
Solubility in Organic Solvents
The following data categorizes solvents based on their thermodynamic affinity and kinetic suitability for processing this specific
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Operational Context |
| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction and initial dissolution. Warning: High volatility can lead to uncontrolled concentration and crusting. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Preferred Reaction Solvent. Good balance of polarity for nucleophilic substitutions without deactivating the electrophile. |
| Polar Aprotic | Acetone | High | Use with Caution. Can undergo aldol condensation under basic conditions or react with bromide ions (Finkelstein-like exchange). |
| Aromatic | Toluene | Moderate to High | Excellent for process scale-up. Soluble at RT; solubility drops significantly at -10°C, aiding crystallization. |
| Alcohols | Ethanol / Isopropanol | Temperature Dependent | Preferred Purification Solvent. High solubility at reflux; low solubility at 0°C. Ideal for recrystallization. |
| Alkanes | Hexanes / Heptane | Low / Insoluble | Used as an "anti-solvent" to force precipitation or to wash away non-polar impurities. |
| Aqueous | Water | Insoluble | Used only for quenching reactions or washing inorganic salts from organic layers. |
Deep Dive: The "Ethanol Effect" in Purification
While the molecule is highly soluble in DCM, such solvents are poor for purification because they hold impurities in solution alongside the product.
-
Protocol: Dissolve crude oil in warm Ethanol (40–50°C).
-
Mechanism: As the solution cools to 0–5°C, the 4-fluorophenyl moiety facilitates lattice stacking. The cyclopropyl group ensures the lattice isn't too stable, allowing impurities to remain in the mother liquor.
Process Application: Solvent Selection Logic
The choice of solvent is dictated by the process stage. The diagram below illustrates the decision logic for selecting a solvent system based on the operational goal (Synthesis vs. Purification).
Figure 1: Decision matrix for solvent selection based on chemical environment and physical state.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a new solvent batch.
-
Preparation: Weigh 100 mg of this compound into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
-
Validation: If
, the solvent is suitable for reaction concentrates. If , it is a candidate for an anti-solvent.
Protocol B: Safe Handling of Solutions
Due to the lachrymatory nature of
-
Primary Containment: All weighing and dissolution must occur inside a certified fume hood.
-
Quenching Spills: Do not wipe spills with dry paper towels (disperses vapor). Cover spills with a solution of 10% Sodium Thiosulfate (aqueous) and Ethanol (1:1). The thiosulfate nucleophilically displaces the bromide, neutralizing the lachrymatory effect.
References
-
PubChem. (2025).[4] this compound (CAS 1359829-52-9).[3][5] National Library of Medicine. [Link]
- Sankyo Company, Ltd. (2004). Process for the preparation of thienopyridine derivatives. US Patent 6,693,115.
- Ube Industries, Ltd. (2008). Method for producing alpha-bromoketone derivative. WO Patent 2008108291A1.
Sources
- 1. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS 204205-33-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | C11H10BrFO | CID 23435871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1359829-52-9 | Benchchem [benchchem.com]
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanistic Pathways of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone in Organic Synthesis
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized ketone that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure is a compelling convergence of three distinct chemical motifs: a reactive α-bromoketone, a strained cyclopropyl ring, and an electronically influential 4-fluorophenyl group. This unique combination imparts a rich and versatile reactivity, enabling its participation in a variety of sophisticated chemical transformations.
Most notably, this compound is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet medication used to prevent thrombosis in patients with cardiovascular disease.[1][2] Understanding the mechanistic principles that govern its reactions is therefore not merely an academic exercise but a crucial aspect of process development, optimization, and the discovery of new molecular entities. This guide provides an in-depth exploration of the core mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.
| Chemical Property | Value |
| CAS Number | 1359829-52-9[3][4] |
| Molecular Formula | C₁₁H₁₀BrFO[3][4] |
| Molecular Weight | 257.1 g/mol [3] |
| Appearance | Light yellow to brown liquid[2] |
Part 1: The Interplay of Structure and Reactivity—Core Mechanistic Principles
The reactivity of this compound is not dictated by a single functional group but by the synergistic interplay of its three key components. Each motif contributes to the molecule's electrophilic and nucleophilic potential, as well as its propensity to undergo rearrangement or ring-opening reactions.
The α-Bromoketone: An Electrophilic Hub
The α-bromoketone is the primary site of electrophilicity. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders the α-carbon highly susceptible to attack by nucleophiles. This moiety is central to two fundamental reaction classes:
-
Nucleophilic Substitution: This is the most direct reaction pathway, where a nucleophile displaces the bromide leaving group. These reactions are crucial for introducing new functional groups at the α-position.[5]
-
Elimination Reactions: In the presence of a base, α-bromoketones can undergo dehydrobromination to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[5][6]
The reactivity is further governed by the ability of the ketone to form an enol or enolate intermediate. Acid-catalyzed reactions, such as the bromination to form the title compound, proceed through an enol intermediate, with the rate-limiting step being the formation of this enol.[6]
The Cyclopropyl Ring: A Reservoir of Strain Energy
The cyclopropyl group is more than just a spectator. Its inherent ring strain makes it a "spring-loaded" functional group, prone to ring-opening reactions that relieve this strain. In the context of cyclopropyl ketones, this reactivity is often unlocked through single-electron transfer (SET) processes.[7] The reduction of the ketone to a radical anion can trigger the cleavage of a C-C bond in the cyclopropane ring, generating a more stable, open-chain radical intermediate.[7][8] This pathway is particularly accessible for aryl cyclopropyl ketones and forms the basis for powerful formal [3+2] cycloaddition reactions.[8][9]
The 4-Fluorophenyl Group: An Electronic Modulator
The fluorine atom on the phenyl ring exerts a profound electronic influence. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I effect), which impacts the molecule in several ways:
-
Stabilization of Intermediates: The -I effect can stabilize anionic intermediates formed during nucleophilic attack, such as the Meisenheimer-type intermediates in nucleophilic aromatic substitution.[10] While direct SNAr on this ring is not the primary reaction, the effect on adjacent reactive centers is significant.
-
Modulation of Reactivity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring and can influence the redox potential of the ketone, affecting the ease of SET-initiated processes.[11]
-
Pharmacokinetic Properties: In the context of drug development, the inclusion of fluorine is a common strategy to improve metabolic stability and modulate pharmacokinetic properties such as lipophilicity.[12]
Part 2: Key Mechanistic Pathways Visualized
The following sections detail the principal mechanistic routes through which this compound reacts. Each mechanism is a self-validating system, grounded in established principles of organic chemistry.
Mechanism I: Nucleophilic α-Substitution (SN2 Pathway)
This is the most fundamental mechanism, involving the direct displacement of the bromide ion by a nucleophile. The reaction proceeds via a backside attack on the electrophilic α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The presence of the carbonyl group activates the α-carbon for this type of transformation.
Caption: SN2 displacement at the α-carbon.
Mechanism II: The Favorskii Rearrangement
Under basic conditions, α-haloketones possessing an α'-proton can undergo the Favorskii rearrangement to yield a carboxylic acid derivative (ester, acid, or amide). The mechanism involves the formation of a cyclopropanone intermediate via intramolecular SN2 displacement of the halide by an enolate. Subsequent nucleophilic attack on the cyclopropanone carbonyl leads to ring-opening and formation of the rearranged product.
Caption: The Favorskii rearrangement pathway.
Mechanism III: Radical-Mediated Ring-Opening Cycloaddition
This advanced mechanism is highly relevant for aryl cyclopropyl ketones and is typically initiated by visible light photocatalysis or a chemical reductant.[8] It transforms the substrate into complex cyclopentane ring systems, demonstrating the synthetic power of harnessing the cyclopropyl ring's strain energy.
-
Initiation: A single electron is transferred (SET) to the ketone, forming a radical anion.
-
Ring Opening: The high strain of the cyclopropyl ring facilitates its rapid fragmentation, generating a 1,5-distonic radical anion.
-
Radical Addition: This radical intermediate adds to a suitable acceptor, such as an alkene or alkyne.
-
Cyclization & Reduction: The resulting radical undergoes a 5-exo-trig cyclization to form a five-membered ring. A final reduction and protonation step yields the cyclopentane product.
Caption: Radical-mediated [3+2] cycloaddition.
Part 3: Field-Proven Experimental Protocols
The protocols described below are self-validating systems for the synthesis of the title compound. They are based on established chemical transformations for α-bromination of ketones.
Experimental Workflow: Synthesis and Bromination
The overall process involves two main stages: the preparation of the ketone precursor followed by its selective α-bromination.
Caption: Overall synthesis workflow.
Protocol: α-Bromination of 1-cyclopropyl-2-(4-fluorophenyl)ethanone
This protocol details the conversion of the ketone precursor to the final α-brominated product. The synthesis of the precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone, typically involves the acylation of a suitable 4-fluorophenyl derivative with cyclopropane carbonyl chloride.[13] The subsequent bromination is a key step.[2]
Objective: To synthesize this compound via electrophilic α-bromination.
| Reagents & Materials | Purpose |
| 1-cyclopropyl-2-(4-fluorophenyl)ethanone | Starting Material |
| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Brominating Agent[14] |
| Acetic Acid or Dichloromethane | Solvent |
| HBr (catalytic) | Acid Catalyst (for Br₂ method) |
| AIBN or light source | Radical Initiator (for NBS method) |
| Sodium Bicarbonate Solution (aq.) | Quenching/Neutralization |
| Sodium Thiosulfate Solution (aq.) | To remove excess bromine |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Rotary Evaporator | Solvent Removal |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone (1.0 eq.) in the chosen solvent (e.g., acetic acid).
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) if using liquid bromine.
-
Bromination: Slowly add the brominating agent (e.g., Br₂, 1.0-1.1 eq.) dropwise to the solution at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds. Maintain the temperature to control the reaction rate.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[14]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-cold aqueous solution of sodium bicarbonate to neutralize the acid.
-
Workup: If bromine was used, add sodium thiosulfate solution to quench any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.[14]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Trustworthiness through Self-Validation: The success of this protocol is validated at several stages. The disappearance of the bromine color provides a visual cue of its consumption. Chromatographic monitoring (TLC/HPLC) provides empirical data on the conversion of starting material to product. Finally, spectroscopic analysis (NMR, MS) of the purified product confirms its structural integrity, validating the entire experimental process.
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- Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
- 2-bromo-4-methylpropiophenone: properties, applic
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- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchG
- [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photoc
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Introduction
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Prasugrel.[1][2] Its molecular architecture, featuring a reactive bromine atom at the alpha position to a ketone, a cyclopropyl ring, and a fluorinated phenyl group, makes it a versatile building block in medicinal chemistry.[3] The structural rigidity imparted by the cyclopropane ring and the electronic properties influenced by the fluorine substituent contribute to its utility in the construction of complex heterocyclic systems.[4] This guide provides an in-depth review of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis
The synthesis of this compound is predominantly a two-stage process. The initial phase concentrates on the construction of the ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone. The subsequent, and arguably most critical, stage is the regioselective alpha-bromination of this ketone. The efficiency and purity of the final product are highly dependent on the methodologies employed in both stages.
Part I: Synthesis of the Ketone Precursor: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone
The formation of the ketone precursor is a crucial first step that dictates the overall efficiency of the synthesis. Two primary methodologies have been reported with notable success: the Grignard reaction and the acylation of a phenylacetic acid derivative.
Methodology 1: Grignard Reaction
One established route involves the Grignar reaction of 4-fluorobenzyl magnesium bromide with cyclopropyl cyanide.[4] This method leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbon of the nitrile, which upon hydrolysis, yields the desired ketone.
Reaction Workflow: Grignard Synthesis of the Ketone Precursor
Caption: Grignard reaction pathway for the synthesis of the ketone precursor.
While effective, this method requires strictly anhydrous conditions, and the use of diethyl ether as a solvent can pose safety challenges on an industrial scale due to its low boiling point and high volatility.[4]
Methodology 2: Acylation of 4-Fluorophenylacetic Acid Derivatives
A more recent and often preferred method involves the acylation of a 4-fluorophenylacetic acid ester with cyclopropane carbonyl chloride.[4] This approach is generally carried out under milder conditions and with more readily available starting materials, making it suitable for larger-scale production.[4]
Experimental Protocol: Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone via Acylation
-
Reaction Setup: To a three-necked flask, add methyl 2-(4-fluorophenyl)acetate (1 equivalent) and acetonitrile as the solvent.
-
Base Addition: Add sodium carbonate (1 equivalent) to the solution and stir at room temperature until the ester is fully dissolved.
-
Acylation: Slowly add cyclopropane carbonyl chloride (0.8 equivalents) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to 80°C and stir for 3 hours.
-
Work-up: Cool the reaction to room temperature and filter. To the filtrate, slowly add 5M hydrochloric acid and heat to reflux for 2 hours.
-
Extraction and Purification: After cooling, extract the product with ethyl acetate. The organic phase is then washed sequentially with purified water, saturated sodium bicarbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
This method has been reported to achieve high yields, often exceeding 90%.[4]
Part II: Alpha-Bromination of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone
The introduction of the bromine atom at the alpha-position of the ketone is the final and most delicate step. The regioselectivity of this reaction is critical, as bromination can potentially occur at the cyclopropyl methylidyne proton. However, the benzylic alpha-proton is significantly more acidic and sterically accessible, favoring bromination at the desired position. Acid-catalyzed bromination is the most common approach as it proceeds through an enol intermediate, which offers better control over monobromination compared to base-catalyzed methods that can lead to polybromination.[5]
The Mechanism of Acid-Catalyzed Alpha-Bromination
The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons.[6] Subsequent deprotonation by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of a nucleophilic enol intermediate.[6][7] This enol then attacks the electrophilic bromine, leading to the formation of the alpha-bromo ketone and regeneration of the acid catalyst.[6] The formation of the enol is the rate-determining step of the reaction.[8]
Reaction Mechanism: Acid-Catalyzed Alpha-Bromination
Caption: Acid-catalyzed alpha-bromination of a ketone via an enol intermediate.
Brominating Agents and Reaction Conditions
Several brominating agents can be employed for this transformation, with elemental bromine (Br₂) and N-bromosuccinimide (NBS) being the most common.
Methodology 1: Bromination with Elemental Bromine (Br₂)
This is a classic and effective method for the alpha-bromination of ketones.
Experimental Protocol: Bromination with Br₂ in Acetic Acid
-
Dissolution: Dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone (1 equivalent) in glacial acetic acid in a reaction flask.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at low temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quenching and Work-up: Quench the reaction by pouring it into cold water. The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.
Methodology 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient and safer alternative to elemental bromine, as it is a solid and easier to handle.[9] The reaction can be initiated by a radical initiator or, in the case of ketones, catalyzed by an acid.
Experimental Protocol: Bromination with NBS
-
Reaction Setup: Dissolve 1-cyclopropyl-2-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as cyclohexane in a three-necked flask.
-
Initiator/Catalyst: Add a radical initiator like azobisisobutyronitrile (AIBN) or a catalytic amount of an acid.
-
NBS Addition: Add N-bromosuccinimide (1 equivalent) portion-wise while stirring.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating (e.g., 25°C for 6 hours).[4]
-
Work-up: After completion, the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel.[4]
A reported procedure using NBS in cyclohexane at 25°C for 6 hours with Diisopropyl azodicarboxylate as an initiator resulted in a yield of 83.0% with a purity of >96.8% by HPLC.[4]
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Route for Precursor | Acylation Route for Precursor | Bromination with Br₂ | Bromination with NBS |
| Starting Materials | 4-Fluorobenzyl bromide, Cyclopropyl cyanide, Mg | Methyl 2-(4-fluorophenyl)acetate, Cyclopropane carbonyl chloride | 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, Br₂ | 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, NBS |
| Key Reagents | Grignard reagent | Na₂CO₃, HCl | Acetic acid | Radical initiator/Acid catalyst |
| Reaction Conditions | Anhydrous, ether solvent | Mild heating (80°C) | Low temperature (0-5°C) | Room temperature or gentle heating |
| Reported Yield | Not specified, potentially lower | >90%[4] | Generally good | ~83%[4] |
| Purity | Dependent on purification | High | Good, requires recrystallization | >96.8% (HPLC)[4] |
| Safety & Handling | Use of pyrophoric Grignard reagent, volatile ether | Standard laboratory procedures | Handling of corrosive and toxic bromine | Safer solid reagent (NBS) |
| Scalability | Challenging due to safety and anhydrous conditions | More suitable for industrial production[4] | Scalable with appropriate engineering controls | Favorable for larger scale |
Conclusion
The synthesis of this compound is a well-documented process with established methodologies. The acylation route for the ketone precursor followed by alpha-bromination with N-bromosuccinimide appears to be a robust and scalable approach, offering high yields and purity under relatively mild conditions. Careful control of reaction parameters, particularly temperature during bromination, is paramount to minimize side reactions and ensure a high-quality final product. This guide provides a solid foundation for researchers and process chemists to select and optimize the synthesis of this important pharmaceutical intermediate.
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p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
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How do I convert 1-bromoacetophenone 2-bromo-1-(4-cyclopropyl phenyl)ethan-1-one?. ResearchGate. [Link]
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Exploring the Synthesis and Applications of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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Ketone halogenation. Wikipedia. [Link]
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Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. ResearchGate. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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NBS: Radical Bromination. YouTube. [Link]
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cyclopropylbenzene. Organic Syntheses Procedure. [Link]
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Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
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This compound. Pharmaffiliates. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Preparation of prasugrel hydrochloride.
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Organic Chemistry II - Multistep Grignard Synthesis Problem. YouTube. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Santa Monica College. [Link]
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Alpha Halogenation of Ketones. YouTube. [Link]
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NBS: Reaction and Practice. YouTube. [Link]
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2-BROMO-2-CYCLOHEXEN-1-ONE. Organic Syntheses Procedure. [Link]
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A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. [Link]
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Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. JoVE. [Link]
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2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Chemistry. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Prasugrel via N-Alkylation of a Thienopyridine Core
Abstract
Prasugrel is a potent thienopyridine-class antiplatelet agent used to prevent thrombosis in patients with acute coronary syndrome.[1][2] As a prodrug, it requires metabolic activation to its active metabolite (R-138727), which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, thereby blocking platelet activation and aggregation.[3][4] This application note provides a comprehensive, field-proven guide for the synthesis of Prasugrel, focusing on the pivotal N-alkylation of a tetrahydrothienopyridine core with a key α-bromo ketone intermediate. We will detail the standard synthesis using 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and discuss the critical implications of isomeric purity, specifically addressing the 4-fluoro analogue mentioned in the topic, which is typically considered a process impurity. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure reproducibility, high yield, and purity.
The Synthetic Strategy: A Mechanistic Overview
The industrial synthesis of Prasugrel is an elegant and efficient two-step process, beginning with two key precursors: the nucleophilic thienopyridine core and an electrophilic α-bromo ketone.[2]
-
N-Alkylation (Condensation): The synthesis commences with a nucleophilic substitution reaction. The secondary amine of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one attacks the electrophilic α-carbon of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This step forms the crucial C-N bond, linking the two primary fragments of the Prasugrel molecule. The α-bromo ketone is an ideal electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom, which serves as an excellent leaving group.[5]
-
Acetylation: The resulting keto-amide intermediate is then acetylated at the 2-position of the thienopyridine ring using an acetylating agent like acetic anhydride. This yields the final Prasugrel base.
The overall synthetic pathway is illustrated below.
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Analytical methods for the characterization of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (HPLC, GC-MS)
Application Notes & Protocols: Characterization of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Abstract: This document provides a comprehensive guide to the analytical characterization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Prasugrel.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Characterizing this compound
This compound (CAS No. 1359829-52-9) is a critical building block in organic synthesis.[1][2] Its molecular formula is C₁₁H₁₀BrFO, and it has a molecular weight of 257.1 g/mol .[3][4] The purity and structural integrity of this α-bromo ketone are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API).[1] Therefore, validated analytical methods are essential for its quality control, stability testing, and impurity profiling.[3]
This guide presents optimized and validated HPLC and GC-MS methods for the comprehensive characterization of this compound. The methodologies are grounded in established principles of analytical chemistry and adhere to guidelines set forth by the International Council for Harmonisation (ICH) to ensure reliability and accuracy.[5][6]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[7] For this compound, a reversed-phase HPLC method is most suitable given the compound's polarity and molecular weight.[8]
Rationale for Method Development
The selection of a reversed-phase C18 column is based on its wide applicability and effectiveness in separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to provide good peak shape and resolution. A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities. UV detection is selected as the chromophore in the 4-fluorophenyl group allows for sensitive detection.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[8]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection. |
Method Validation (as per ICH Guidelines)
The developed HPLC method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: Established by analyzing a series of dilutions of the standard solution (e.g., 10-150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (R²) of ≥ 0.999.[5]
-
Accuracy: Determined by recovery studies. Spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) should show recovery in the range of 98-102%.[5]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for multiple injections should be ≤ 2%.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[5] It is particularly useful for confirming the identity of this compound and for detecting any volatile impurities.[10]
Rationale for Method Development
Given the compound's boiling point of approximately 293°C, GC is a suitable separation technique.[11] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its thermal stability and ability to separate a wide range of compounds.[12] Electron Ionization (EI) is the preferred ionization method due to its robustness and the generation of reproducible mass spectra that can be compared with library data.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source and a quadrupole mass analyzer.[13]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 1 min; ramp to 280°C at 15°C/min; hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of dichloromethane. |
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 256 and 258 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[14] Key fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.[15][16]
Expected Fragmentation Ions:
| m/z | Fragment |
| 256/258 | [M]⁺ (Molecular Ion) |
| 177 | [M - Br]⁺ |
| 123 | [C₈H₅FO]⁺ (Fluorobenzoyl cation) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 69 | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for the characterization of this compound.
Chemical Structure and Fragmentation
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Application Notes and Protocols: Quality Control of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Prasugrel.[1][2][3] The purity and impurity profile of this intermediate are of paramount importance as they directly impact the quality, safety, and efficacy of the final drug product. A robust quality control (QC) strategy is therefore not merely a regulatory requirement but a fundamental scientific necessity to ensure batch-to-batch consistency and to minimize the presence of potentially harmful impurities.
This document provides a comprehensive guide to the quality control parameters for this compound. It is designed to offer both the "what" and the "why" behind each test, reflecting a deep understanding of the compound's chemistry and the regulatory landscape. The protocols outlined herein are grounded in established analytical principles and are designed to be self-validating, ensuring the trustworthiness of the results.
Understanding the Molecule and Potential Impurities
A logical approach to quality control begins with understanding the synthesis of the target molecule. This compound is typically synthesized via the bromination of its precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[4] This synthetic route can potentially introduce several impurities that must be monitored and controlled.
Potential Process-Related Impurities:
-
Starting Material: Unreacted 1-cyclopropyl-2-(4-fluorophenyl)ethanone.
-
Over-brominated species: Introduction of a second bromine atom.
-
By-products: Formed from side reactions during synthesis.
-
Reagents and Solvents: Residual reagents and solvents used in the manufacturing process.
Potential Degradation Impurities:
-
Hydrolysis products.
-
Oxidative degradation products.
A thorough understanding of these potential impurities is crucial for developing specific and sensitive analytical methods for their detection and quantification.
Comprehensive Quality Control Parameters
The following table summarizes the key quality control parameters, their acceptance criteria, and the analytical methods used for their determination. These parameters are designed to provide a comprehensive assessment of the quality of this compound.
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to the structure | FTIR, ¹H NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP-MS) or USP <231> |
Detailed Analytical Protocols
The following sections provide detailed, step-by-step protocols for the key analytical methods used in the quality control of this compound. These protocols are based on established analytical principles and can be adapted and validated for specific laboratory conditions.[5][6]
Identification by FTIR, ¹H NMR, and Mass Spectrometry
A. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the key absorption band is the carbonyl (C=O) stretch.[7][8]
-
Protocol:
-
Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with that of a qualified reference standard.
-
-
Expected Result: The spectrum should exhibit a strong absorption band characteristic of an aromatic ketone, typically in the range of 1680-1700 cm⁻¹.[9]
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. The chemical shifts, splitting patterns, and integration of the signals are unique to the molecule's structure.
-
Protocol:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a suitable frequency (e.g., 400 MHz).
-
Process the spectrum and compare the chemical shifts, splitting patterns, and integrations with the expected structure and a reference standard.
-
-
Expected Result: The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic, cyclopropyl, and methine protons. Protons adjacent to the carbonyl group will be deshielded and appear in the 2.1–2.6 ppm range.[10]
C. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and providing information about its structure through fragmentation patterns.
-
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum.
-
Determine the molecular ion peak and compare it with the calculated molecular weight of this compound (257.10 g/mol ).[2][11]
-
-
Expected Result: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. A reversed-phase HPLC method is suitable for the analysis of this relatively non-polar compound.[12][13]
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Procedure:
-
Inject the blank (mobile phase), a reference standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and calculate the purity and impurity levels using the area normalization method.
-
-
-
System Suitability: Before sample analysis, ensure the chromatographic system is suitable by injecting the reference standard solution and checking parameters like tailing factor, theoretical plates, and repeatability of injections.
Visualization of the Quality Control Workflow
The following diagrams illustrate the overall quality control workflow and the decision-making process for impurity management.
Caption: Overall Quality Control Workflow for this compound.
Caption: Decision Tree for Impurity Identification and Control based on ICH Q3A.[14][15]
Conclusion: Ensuring Quality Through a Scientifically Sound Approach
The quality control of this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. The protocols and parameters outlined in this document provide a robust framework for ensuring the identity, purity, and safety of this critical pharmaceutical intermediate. By adhering to these principles and employing a scientifically sound, risk-based approach, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their material, ultimately contributing to the development of safe and effective medicines.
References
- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
-
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No: 204205-33-4) API Intermediate Manufacturers. apicule. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity... Homework.Study.com. [Link]
-
This compound | CAS 1359829-52-9. Veeprho. [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Institutes of Health. [Link]
-
Ethanone, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)- (CAS# 204205-33-4). Angene. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
This compound. Pharmaffiliates. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
-
Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Ketones. OpenOChem Learn. [Link]
-
Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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Troubleshooting & Optimization
Common impurities in 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone and their identification
The following technical guide addresses the identification and troubleshooting of impurities in 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1359829-52-9).
While this compound is a structural isomer of the key Prasugrel intermediate (which is the 2-fluorophenyl analog, CAS 204205-33-4), it shares an identical chemical reactivity profile. This guide synthesizes data from specific reference standards and established
Compound: this compound
CAS: 1359829-52-9
Chemical Class:
Impurity Profile Overview
The purity of this compound is critical due to its high reactivity. The primary impurities arise from incomplete reaction (starting material), over-reaction (bromination), or environmental degradation (hydrolysis).
Table 1: Common Impurities & Molecular Characteristics
| Impurity Name | Structure Description | Origin | Relative Retention Time (RRT)* | Mass Shift (vs. Target) |
| Impurity A (Des-bromo) | 1-cyclopropyl-2-(4-fluorophenyl)ethanone | Unreacted Starting Material | ~0.8 - 0.9 | -78 Da (Loss of Br, +H) |
| Impurity B (Di-bromo) | 2,2-dibromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Over-bromination (Process) | ~1.1 - 1.2 | +78 Da (Add Br, -H) |
| Impurity C (Hydroxy) | 2-hydroxy-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Hydrolysis (Storage/Degradant) | < 0.5 (Polar) | -62 Da (Br |
| Impurity D (Regioisomer) | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Starting Material Contamination | ~1.0 (Co-elution risk) | 0 Da (Isobaric) |
*Note: RRTs are estimated based on standard C18 Reverse Phase HPLC conditions (High % ACN).
Formation Pathways & Visualization
Understanding how these impurities form is the first step in prevention. The diagram below illustrates the synthesis pathway and the divergence points for impurity generation.
Figure 1: Reaction pathway showing the origin of Des-bromo (SM), Di-bromo, and Hydrolysis impurities.
Troubleshooting Guide (Q&A)
Category: Synthesis & Process Control
Q1: My HPLC shows a persistent peak at RRT 1.15. How do I confirm if this is the di-bromo impurity? A: The di-bromo species (Impurity B) is the most common byproduct when bromination is too aggressive.
-
Diagnostic: Check the Mass Spectrum (MS). The target mono-bromo compound shows a 1:1 isotopic ratio (M : M+2) due to
Br and Br. The di-bromo impurity will show a distinct 1:2:1 isotopic ratio (M : M+2 : M+4). -
Root Cause: This occurs if the reaction temperature is too high (>40°C) or if the brominating agent (NBS or Br
) is added too quickly, creating localized high concentrations. -
Corrective Action: Lower the reaction temperature to 0–5°C and perform a slow, dropwise addition of the brominating agent.
Q2: I am seeing a significant amount of starting material (Des-bromo) remaining, but adding more reagent leads to di-bromo formation. How do I balance this?
A: This is the classic "selectivity-conversion" trade-off in
-
Mechanism: The reaction is often radical-initiated or acid-catalyzed. If the reaction stalls, the byproduct HBr might be inhibiting the radical propagation or the initiation is insufficient.
-
Protocol Adjustment: Instead of adding excess reagent (which causes di-bromination), use a radical initiator (e.g., AIBN or light) or a catalyst (e.g., HBr in Acetic Acid) to drive conversion of the remaining starting material without increasing the total bromine load.
Category: Stability & Storage
Q3: The compound has turned from a light yellow oil to a dark brown liquid after two weeks. Is it still usable? A: Color change to dark brown/black typically indicates the liberation of HBr and subsequent degradation.
-
Chemistry:
-Bromo ketones are lachrymators and are hydrolytically unstable. Moisture in the air causes hydrolysis to the Hydroxy impurity (Impurity C) and releases HBr gas. The HBr can then attack the cyclopropyl ring, leading to ring-opened byproducts (homo-allylic bromides). -
Verification: Dissolve a small aliquot in wet acetonitrile. If the pH is highly acidic and the HPLC shows a broad fronting peak (polar degradants), the batch is compromised.
-
Storage Rule: Must be stored under Argon/Nitrogen at -20°C . Desiccators are mandatory.
Category: Analytical Identification
Q4: How do I distinguish between the 2-fluorophenyl (Prasugrel intermediate) and 4-fluorophenyl isomers? A: These are isobaric (same mass) and often co-elute on standard C18 columns.
-
Method: You must use
H-NMR or F-NMR .- H-NMR: The 4-fluorophenyl group provides a symmetric para-substitution pattern (two doublets or a multiplet integrating to 4H in the aromatic region). The 2-fluorophenyl group is asymmetric, showing a complex multiplet pattern of 4 distinct protons.
- F-NMR: The chemical shift of the fluorine atom will differ significantly between the ortho (2-F) and para (4-F) positions due to shielding effects.
Analytical Workflow for Identification
Use this decision tree to identify unknown peaks in your chromatogram.
Figure 2: Analytical decision tree for classifying impurities based on MS spectral data.
References
Validation & Comparative
LC-MS versus GC-MS: A Comparative Guide for the Analysis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
<
In the landscape of pharmaceutical analysis and drug development, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such intermediate, 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, presents a unique analytical challenge. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, offering insights to guide researchers and scientists in selecting the optimal methodology.
Understanding the Analyte: Physicochemical Properties and Challenges
This compound (C₁₁H₁₀BrFO, MW: 257.10 g/mol ) is a halogenated ketone containing a cyclopropyl ring and a fluorophenyl group.[1] Its structure dictates its analytical behavior. The primary challenge in its analysis lies in its potential for thermal degradation. α-Bromo ketones can be thermally labile and may undergo dehydrobromination, especially at elevated temperatures, to form α,β-unsaturated ketones.[2][3] This instability is a critical factor when considering GC-MS, which employs high temperatures for sample vaporization.[4][5]
The polarity imparted by the ketone and fluorine functional groups suggests that the molecule is suitable for analysis by reversed-phase liquid chromatography. The choice between LC-MS and GC-MS is therefore not merely a matter of preference but a critical decision based on the inherent chemical nature of the analyte.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Risk, High-Reward Approach
GC-MS is a powerful technique renowned for its high chromatographic efficiency and a long history of reliable performance for volatile and thermally stable compounds.[6][7] In GC-MS, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a heated column before detection by a mass spectrometer.[8]
The Causality Behind the GC-MS Challenge
The core vulnerability of using GC-MS for this compound lies in the high temperatures of the injection port and the oven, which can induce thermal degradation.[9] Such degradation would lead to the formation of impurities, resulting in inaccurate quantification and a misleading impurity profile. While techniques like fast GC with shorter columns can minimize on-column residence time, the risk of degradation in the hot inlet remains significant.[10] For thermally labile compounds, isothermal conditions at lower temperatures might be considered, though this can compromise separation efficiency for complex mixtures.[11]
Proposed GC-MS Experimental Protocol
A successful GC-MS analysis of this compound would necessitate careful optimization to mitigate thermal stress.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
Column: Low-bleed, mid-polarity capillary column (e.g., Agilent DB-17ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Method Parameters:
-
Inlet: Split/splitless injector at a low temperature of 200°C (to minimize on-inlet degradation). A split injection (e.g., 20:1) would be used to minimize the amount of analyte introduced.
-
Oven Program:
-
Initial Temperature: 100°C (hold for 1 min)
-
Ramp: 15°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-350) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification of the target ion and potential degradation products.
-
GC-MS Workflow Visualization
Caption: GC-MS analytical workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Safer, More Robust Alternative
LC-MS is the preferred method for analyzing polar, larger, or thermally unstable compounds.[6] It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[13] The fundamental principle of LC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[14][15]
The Rationale for LC-MS Superiority
For this compound, LC-MS offers a significant advantage by operating at or near ambient temperatures, thereby eliminating the risk of thermal degradation.[16] This ensures that the analytical results accurately reflect the true composition of the sample. Furthermore, the polarity of the analyte makes it well-suited for reversed-phase chromatography.
The choice of ionization source is critical in LC-MS. Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar compounds, causing minimal fragmentation and typically producing a protonated molecule [M+H]⁺.[17][18] This simplifies spectral interpretation and enhances sensitivity.
Proposed LC-MS Experimental Protocol
This protocol is designed for robust and sensitive analysis, adhering to principles that ensure method integrity.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer)
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Method Parameters:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution:
-
Start at 30% B
-
Linear gradient to 95% B over 5 minutes
-
Hold at 95% B for 1 minute
-
Return to 30% B and equilibrate for 2 minutes
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[19]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Voltage: 30 V
-
Acquisition Mode: Full Scan (m/z 100-400) for identification and Selected Reaction Monitoring (SRM) for quantification, using the transition from the precursor ion [M+H]⁺ to a suitable product ion.
-
LC-MS Workflow Visualization
Caption: LC-MS analytical workflow for this compound.
Head-to-Head Comparison and Data Presentation
The choice between LC-MS and GC-MS can be summarized by comparing key performance and operational parameters.
| Parameter | GC-MS | LC-MS | Rationale & Justification |
| Analyte Stability | High Risk of Degradation | Excellent Stability | LC-MS avoids high temperatures, preserving the integrity of the thermally labile α-bromo ketone structure.[9][16] |
| Sensitivity | Good to Excellent | Generally Higher | LC-MS with ESI often provides superior sensitivity for polar compounds compared to EI in GC-MS.[6][20] |
| Selectivity | High | Very High (with MS/MS) | Both offer high selectivity. LC-MS/MS (SRM mode) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. |
| Sample Preparation | Requires volatile, non-polar solvents. | Flexible, requires solubility in mobile phase. | LC-MS sample preparation is often simpler and more direct. |
| Run Time | Potentially Faster (with Fast GC) | Typically 5-15 minutes | While Fast GC can be rapid, a robust LC-MS method offers a good balance of speed and separation quality. |
| Robustness | Lower (due to degradation risk) | High | The LC-MS method is inherently more robust as it is less susceptible to analyte degradation. |
| Method Validation | Complex | More Straightforward | Validation per ICH Q2(R1) guidelines is simpler for LC-MS as it avoids the need to characterize and control for thermal degradants.[21][22][23][24] |
Conclusion and Expert Recommendation
Based on a first-principles analysis of the analyte's structure and the fundamental operational differences between the two techniques, LC-MS is the unequivocally recommended method for the analysis of this compound.
The primary driver for this recommendation is the significant risk of thermal degradation associated with GC-MS.[9] This risk compromises the fundamental objective of any analytical method: to provide an accurate and reliable measurement of the analyte.[24] LC-MS, particularly when coupled with ESI, circumvents this issue entirely, offering a robust, sensitive, and highly selective method that ensures the integrity of the analytical data. While GC-MS could potentially be optimized to analyze this compound, the method development and validation would be fraught with complexity and uncertainty, making it an inefficient and high-risk choice for routine quality control or drug development applications.
For researchers and scientists tasked with the analysis of this and structurally similar halogenated ketones, investing in the development of a validated LC-MS/MS method will yield more trustworthy, reproducible, and scientifically defensible results.
References
- ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
- Royal Society of Chemistry. (n.d.). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
- Reddit. (2022). choosing between Lc vs GC : r/massspectrometry.
- ResolveMass Laboratories Inc. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- National Institutes of Health (NIH). (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
- PubMed. (n.d.). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- PubMed. (n.d.). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams.
- European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- National Institutes of Health (NIH). (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
- Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
- Separation Science. (2023). Activity and Decomposition.
- University of California, Davis. (n.d.). Lecture 15: LC-MS.
- Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Tech. (n.d.). How Does Liquid Chromatography Work - Principles, Key Components, and Mechanisms.
- Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
- Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography.
- Chemistry For Everyone. (2025). What Is The Principle Behind Liquid Chromatography In LC-MS?.
- SRIRAMCHEM. (n.d.). This compound.
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Cost-benefit analysis of different synthetic pathways for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
[1]
Executive Summary
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS: 1359829-52-9) is a critical structural analog and impurity reference standard for the antiplatelet drug Prasugrel .[1][2][3][4][5] Its synthesis presents a classic process chemistry challenge: balancing the cost-efficiency of elemental halogenation against the selectivity required to maintain the integrity of the acid-sensitive cyclopropyl ring.
The Verdict:
-
For R&D/Small Scale (<100g): The N-Bromosuccinimide (NBS) Radical Pathway is superior.[1] It offers the highest purity (>98%) and minimizes cyclopropyl ring-opening side reactions, despite a higher raw material cost.
-
For Commercial Manufacturing (>1kg): The Grignard-Mediated Ketone Synthesis followed by Controlled
Bromination is the most cost-effective route.[1] However, it requires strict temperature control (-5°C to 0°C) and buffering to prevent acid-catalyzed ring destruction.[1]
Part 1: Strategic Pathway Comparison
The synthesis is bifurcated into two stages: (1) Construction of the ketone skeleton, and (2) Alpha-bromination.[6]
Stage 1: Skeleton Construction (The Ketone Precursor)
| Feature | Route A: The Nitrile Approach | Route B: The Weinreb/Acyl Chloride Approach |
| Chemistry | Grignard addition of 4-fluorobenzylmagnesium chloride to cyclopropanecarbonitrile .[1] | Reaction of cyclopropanecarbonyl chloride with (4-fluorobenzyl)zinc/magnesium species.[1] |
| Yield | Moderate (60-75%) | High (80-90%) |
| Cost of Goods | Low .[1] Cyclopropanecarbonitrile is a commoditized bulk chemical.[1] | Medium . Acid chlorides are moisture sensitive; Weinreb amides add synthetic steps.[1] |
| Scalability | High .[1] One-pot procedure possible.[1] | Medium . Exotherms are sharper; requires strict anhydrous handling.[1] |
| Safety Profile | Concern . Grignard + Nitrile intermediate (imine salt) requires careful hydrolysis to avoid HCN risks.[1] | Manageable .[1] Standard organometallic handling. |
| Recommendation | Preferred for Cost. | Preferred for Yield. |
Stage 2: The Bromination Bottleneck (Critical Step)
The presence of the cyclopropyl group dictates the bromination strategy. Strong acids (HBr byproduct) can open the cyclopropyl ring to form linear homoallylic bromides (e.g., 1,5-dibromo-1-(4-fluorophenyl)pentan-2-one), a difficult-to-remove impurity.[1]
| Method | Reagent | Selectivity | Risk of Ring Opening | Cost | Suitability |
| Method 1 | Elemental Bromine ( | Low-Medium | High (Generates HBr) | Low | Industrial (with buffering) |
| Method 2 | N-Bromosuccinimide (NBS) | High | Low (Neutral conditions) | High | R&D / High Purity |
| Method 3 | 1,3-Dibromo-5,5-dimethylhydantoin | Medium | Medium | Medium | Compromise Option |
Part 2: Visualizing the Chemical Logic
Diagram 1: Synthetic Pathway Evaluation
This flow chart compares the "Nitrile Route" (Cost Leader) against the "Acyl Chloride Route" (Yield Leader) and highlights the critical decision point at bromination.
Caption: Comparative flow of the Nitrile vs. Acyl Chloride routes, converging at the critical bromination step.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Precursor Ketone (Nitrile Route)
Based on industrial methods for the Prasugrel intermediate (2-fluoro analog), adapted for the 4-fluoro isomer.
Reagents:
-
4-Fluorobenzyl chloride (1.0 eq)[1]
-
Magnesium turnings (1.1 eq)
-
Cyclopropanecarbonitrile (1.0 eq)
-
THF (Anhydrous)
-
Sulfuric acid (20% aq)
Step-by-Step:
-
Grignard Formation: In a flame-dried 3-neck flask under
, activate Mg turnings with a crystal of iodine. Add a solution of 4-fluorobenzyl chloride in THF dropwise at a rate to maintain a gentle reflux. Stir for 1 hour post-addition. -
Addition: Cool the Grignard solution to 0°C. Add cyclopropanecarbonitrile dropwise. The reaction is exothermic; maintain temperature <10°C.[1]
-
Imine Hydrolysis: Stir at room temperature for 3 hours. The mixture will contain the magnesium salt of the imine.
-
Quench: Pour the reaction mixture into ice-cold 20%
. Critical: Keep cold to prevent premature degradation.[1] Stir vigorously for 2 hours to hydrolyze the imine to the ketone. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[7][8] -
Purification: Distillation under high vacuum is recommended to remove unreacted nitrile.[1]
Protocol B: High-Purity Bromination (NBS Method)
Recommended for Reference Standard Preparation.[1]
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or AIBN (Radical initiator)[1]
-
Acetonitrile (Solvent)[7]
Step-by-Step:
-
Dissolution: Dissolve the ketone in Acetonitrile (10 volumes).
-
Reagent Addition: Add NBS in one portion. If using radical pathway, add AIBN and heat to reflux. If using acid catalysis (ionic), add p-TsOH and stir at RT.[1]
-
Note: The radical pathway (AIBN/Light) is often cleaner for alpha-bromination of benzylic-like positions, but the ionic pathway is standard for ketones. For this substrate, ionic bromination (p-TsOH) is preferred to target the alpha-carbon via enolization.[1]
-
-
Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 2-4 hours.[1]
-
Workup: Dilute with water. Extract with Dichloromethane (DCM).[1] Wash with sodium thiosulfate solution (to remove trace bromine) and sodium bicarbonate.[1]
-
Isolation: Concentrate to yield the alpha-bromo ketone. Recrystallize from Isopropyl Alcohol/Hexane if solid, or purify via silica chromatography (Hexane/EtOAc) if oil.
Part 4: Mechanism of Action (Bromination)[6]
Understanding the mechanism is vital to controlling impurities.[1] The reaction proceeds via the Enol Intermediate .[9]
Caption: Acid-catalyzed enolization followed by electrophilic bromination. Excess acid risks ring opening.
References
-
Google Patents. Preparation method of prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.[1] Patent CN103819322A.[1] Available at:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54736634, this compound.[1] Retrieved February 1, 2026 from [Link]
-
Google Patents. Preparation of prasugrel hydrochloride.[1] Patent WO2012018791A2.[1] Available at:
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. CAS 1359829-52-9: 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)… [cymitquimica.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Inter-laboratory Analysis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone: Ensuring Quality in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity and consistency of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, inter-laboratory comparison of analytical results for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS No. 1359829-52-9), a key intermediate in the synthesis of the antiplatelet agent Prasugrel.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers a critical evaluation of various analytical techniques, supported by hypothetical experimental data, to guide laboratories in selecting and implementing robust quality control methods.
The Critical Role of Analytical Precision for an α-Bromo Ketone Intermediate
This compound is typically synthesized via the bromination of its ketone precursor, 1-cyclopropyl-2-(4-fluorophenyl)ethanone.[2] This reaction, like many α-halogenations of ketones, can present challenges in achieving complete conversion while minimizing the formation of impurities.[3][4][5] Common process-related impurities may include the unreacted starting ketone and di-brominated species. The presence of these impurities can have a significant impact on the yield and purity of subsequent synthetic steps, ultimately affecting the quality of the final API. Therefore, the implementation of precise and accurate analytical methods is not merely a regulatory formality but a cornerstone of process understanding and control.
This guide is structured around a hypothetical inter-laboratory study designed to compare the performance of three common analytical techniques for the characterization of this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Hypothetical Inter-laboratory Study Design
To ensure a robust comparison, a batch of this compound was synthesized and characterized by a reference laboratory. Samples from this batch, along with a certified reference standard, were distributed to three independent laboratories with expertise in pharmaceutical analysis. Each laboratory was tasked with determining the purity of the sample and identifying any significant impurities using the analytical techniques available to them.
The following diagram illustrates the workflow of this hypothetical inter-laboratory study:
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Comparative Analysis of Analytical Techniques
The following sections present the hypothetical results from the participating laboratories and discuss the strengths and weaknesses of each analytical technique for the quality control of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical quality control due to its robustness, precision, and ability to separate a wide range of compounds. For the analysis of this compound, a reversed-phase method was developed and validated.
Hypothetical HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Hypothetical HPLC-UV Results:
| Laboratory | Purity (%) | Starting Ketone (%) | Di-bromo Impurity (%) | RSD (%) (n=6) |
| Lab A | 98.5 | 0.8 | 0.5 | 0.2 |
| Lab B | 98.3 | 0.9 | 0.6 | 0.3 |
| Lab C | 98.6 | 0.7 | 0.4 | 0.2 |
| Average | 98.47 | 0.80 | 0.50 | 0.23 |
Discussion of HPLC-UV Performance:
The HPLC-UV method demonstrated excellent precision across the participating laboratories, with a low relative standard deviation (RSD). This technique is well-suited for routine quality control due to its high throughput and reproducibility. The primary advantage of HPLC-UV is its ability to separate and quantify non-volatile impurities that may not be amenable to gas chromatography. However, a key limitation is the requirement for chromophoric compounds. While the target compound and its likely impurities are UV-active, non-chromophoric impurities would not be detected.
The following diagram illustrates a typical HPLC-UV workflow:
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
CAS: 204205-33-4 | Class:
Part 1: Executive Hazard Analysis
From the Desk of the Senior Application Scientist
Handling 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone requires a shift in mindset from "standard organic synthesis" to "high-potency containment." This compound is not merely an irritant; it is a highly reactive
The Mechanism of Danger (Why you must comply):
-
Lachrymation (Tear Gas Effect): Like its structural cousin bromoacetone, this compound acts as a powerful alkylating agent on the TRPA1 ion channels in your corneal nerve endings. The result is immediate, debilitating pain and blindness (temporary or permanent) upon vapor contact. Standard safety glasses allow vapor bypass and are insufficient .
-
Delayed Dermal Necrosis: The fluorophenyl group increases lipophilicity, facilitating rapid skin absorption. Once absorbed, the bromo-ketone moiety alkylates cellular proteins. You may not feel the burn immediately, but the tissue damage (necrosis) will manifest hours later.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE protocol is non-negotiable for any quantity >10 mg.
Hand Protection: The "Breakthrough" Barrier
Standard nitrile gloves offer poor protection against halogenated ketones, which can permeate thin nitrile in <5 minutes.
Protocol: The Laminate-Nitrile Sandwich
-
Layer 1 (Inner): Silver Shield® / 4H® (EVOH/PE Laminate).
-
Why: These are chemically impervious to small halogenated molecules.
-
-
Layer 2 (Outer): 5-8 mil Nitrile (High Dexterity).
-
Why: Provides grip (laminates are slippery) and protects the inner glove from physical tears.
-
-
Change Schedule: Replace outer nitrile immediately upon splash. Replace inner laminate every 4 hours.
Eye & Face Protection[2][3][4]
-
Mandatory: Chemical Splash Goggles (Indirect Vent or Non-Vented).
-
Critical: Contact lenses are strictly prohibited . They can trap vapors against the cornea, fusing the lens to the eye.
-
-
High Volume (>1g): Add a Face Shield (8-inch) over the goggles to protect the neck and chin from splashes.
Respiratory & Engineering Controls
-
Primary: Chemical Fume Hood operating at face velocity 100 fpm (0.5 m/s) .
-
Sash Height: Keep sash as low as possible (elbow height) to act as a physical shield.
-
Secondary (Spill Only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: Do not rely on respirators for routine handling; use the hood.
PPE Decision Logic
Figure 1: PPE escalation logic based on quantity handled.
Part 3: Operational Protocols
A. Weighing & Transfer
Static electricity can cause light powders to disperse.
-
Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.
-
Weighing: Move the analytical balance into the hood if possible. If not, tare a vial with a septum cap inside the hood, transport the closed vial to the balance, weigh, and return to the hood to add the solid. Never open the container outside the hood.
-
Solvent Addition: Dissolve the solid immediately. Solutions are less prone to airborne dispersion than solids.
B. Reaction Setup
-
Venting: Ensure reaction vessels are vented through a bubbler containing 10% Sodium Thiosulfate solution. This traps and neutralizes any escaping vapors.
-
Temperature: Alpha-bromo ketones can degrade exothermically. Always add reagents slowly at controlled temperatures (typically 0°C to RT).
C. Decontamination & Waste
Do not throw contaminated gloves or paper towels directly into the solid waste bin.
-
Quench: Rinse contaminated items (spatulas, weigh boats) with a 10% Sodium Thiosulfate / Ethanol mixture.
-
Segregate: Place solid waste in a dedicated "Lachrymator/Halogenated" double-bagged container.
Part 4: Emergency Response & Spill Management
Neutralization Chemistry: Water alone is ineffective. You must destroy the alkylating capability using a nucleophile.
-
Solution A: 10% Sodium Thiosulfate (
) in water. -
Solution B: Dilute aqueous ammonia (use with caution due to fumes).
Spill Workflow: If a spill occurs outside the hood, evacuate the lab immediately. Re-enter only with SCBA or Full-Face Respirator.
Figure 2: Decision workflow for spill containment and neutralization.
Part 5: Summary Data Table
| Parameter | Specification | Notes |
| Physical State | Solid (low melting) or Oil | Often an oil if impure; increases splash risk. |
| Incompatibility | Strong Bases, Amines | Reacts violently; potential polymerization. |
| Glove Material | Silver Shield (Laminate) | Nitrile breakthrough < 5 mins. |
| First Aid (Eyes) | Rinse 15+ mins | Force eyelids open; seek ophthalmologist. |
| First Aid (Skin) | Rinse 15+ mins | Do not use solvent to wash skin; use soap/water. |
| Storage | 2-8°C, Inert Gas | Moisture sensitive; degrades to HBr (corrosive). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237303, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
